

solubility and stability of 6-Bromo-7-fluoroquinoline in common solvents

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Compound of Interest

Compound Name: 6-Bromo-7-fluoroquinoline

Cat. No.: B179352

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An In-depth Technical Guide to the Solubility and Stability of **6-Bromo-7-fluoroquinoline**

Introduction

6-Bromo-7-fluoroquinoline is a halogenated quinoline derivative that serves as a key intermediate in the synthesis of various chemical entities, including pesticides and potentially novel pharmaceutical agents.^[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's fundamental physicochemical properties is paramount. Solubility dictates formulation strategies, bioavailability, and the design of screening assays, while chemical stability influences storage conditions, shelf-life, and the identification of potential degradants.

This technical guide provides a framework for characterizing the solubility and stability of **6-Bromo-7-fluoroquinoline**. In the absence of extensive public data for this specific molecule, this document emphasizes the theoretical principles and practical experimental protocols required to generate these critical datasets in a laboratory setting. By synthesizing established methodologies for quinoline compounds, this guide offers a robust approach to de-risking research and development efforts and ensuring data integrity.

Core Physicochemical Profile

Understanding the basic molecular and physical properties of **6-Bromo-7-fluoroquinoline** provides a foundation for predicting its behavior. The quinoline core, a fusion of a benzene and pyridine ring, imparts aromaticity and weak basicity.^{[2][3]} The presence of bromine and fluorine

atoms significantly influences the molecule's electronics, lipophilicity, and metabolic stability, a common strategy in medicinal chemistry.[4]

Table 1: Physicochemical Properties of **6-Bromo-7-fluoroquinoline**

Property	Value	Source
Molecular Formula	C ₉ H ₅ BrFN	
Molecular Weight	226.05 g/mol	[5]
Physical Form	Solid	
Boiling Point	295.7 ± 20.0 °C at 760 mmHg	
Density	1.6 ± 0.1 g/cm ³	
pKa (Predicted)	4.25 ± 0.10 (Conjugate Acid)	[5]*
Storage	Store at room temperature, sealed in dry conditions.	[1]

Note: Predicted value is for the related isomer, 6-Bromo-7-fluoroisoquinoline, and serves as an estimate.

Solubility Profile: Theoretical Insights and Experimental Determination

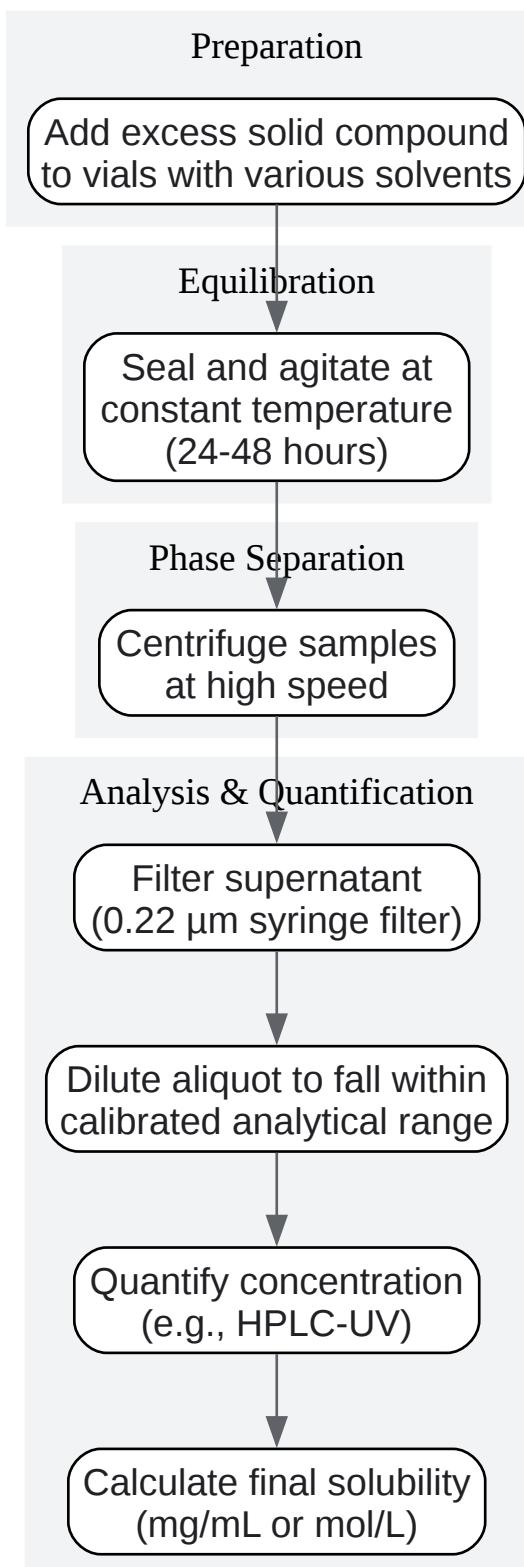
Quantitative solubility data for **6-Bromo-7-fluoroquinoline** in common laboratory solvents is not widely published.[6] However, its structural features allow for reasoned predictions. The aromatic system and halogen substituents suggest solubility in non-polar and polar aprotic solvents, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, potentially affording some solubility in polar protic solvents.[6] Empirical determination is essential for accurate characterization.

Experimental Protocol: Equilibrium Solubility Determination

This protocol details the shake-flask method, a gold standard for determining equilibrium solubility. The objective is to create a saturated solution and measure the concentration of the dissolved compound.

Methodology:

- Preparation: Add an excess amount of solid **6-Bromo-7-fluoroquinoline** to a series of vials, each containing a different solvent of interest (e.g., DMSO, DMF, Acetonitrile, Methanol, Ethanol, Water, Phosphate-Buffered Saline pH 7.4). The excess solid is crucial to ensure saturation is reached.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator. The equilibration time is critical; for many organic compounds, 24 to 48 hours is sufficient to reach a thermodynamic equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. For more effective separation, centrifuge the samples at high speed (e.g., >10,000 rpm) for 15-20 minutes.[6]
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is imperative to filter the supernatant using a chemically compatible syringe filter (e.g., 0.22 µm PTFE).[6]
- Quantification: Dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6]
- Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the final result in units such as mg/mL, µg/mL, or molarity (mol/L).

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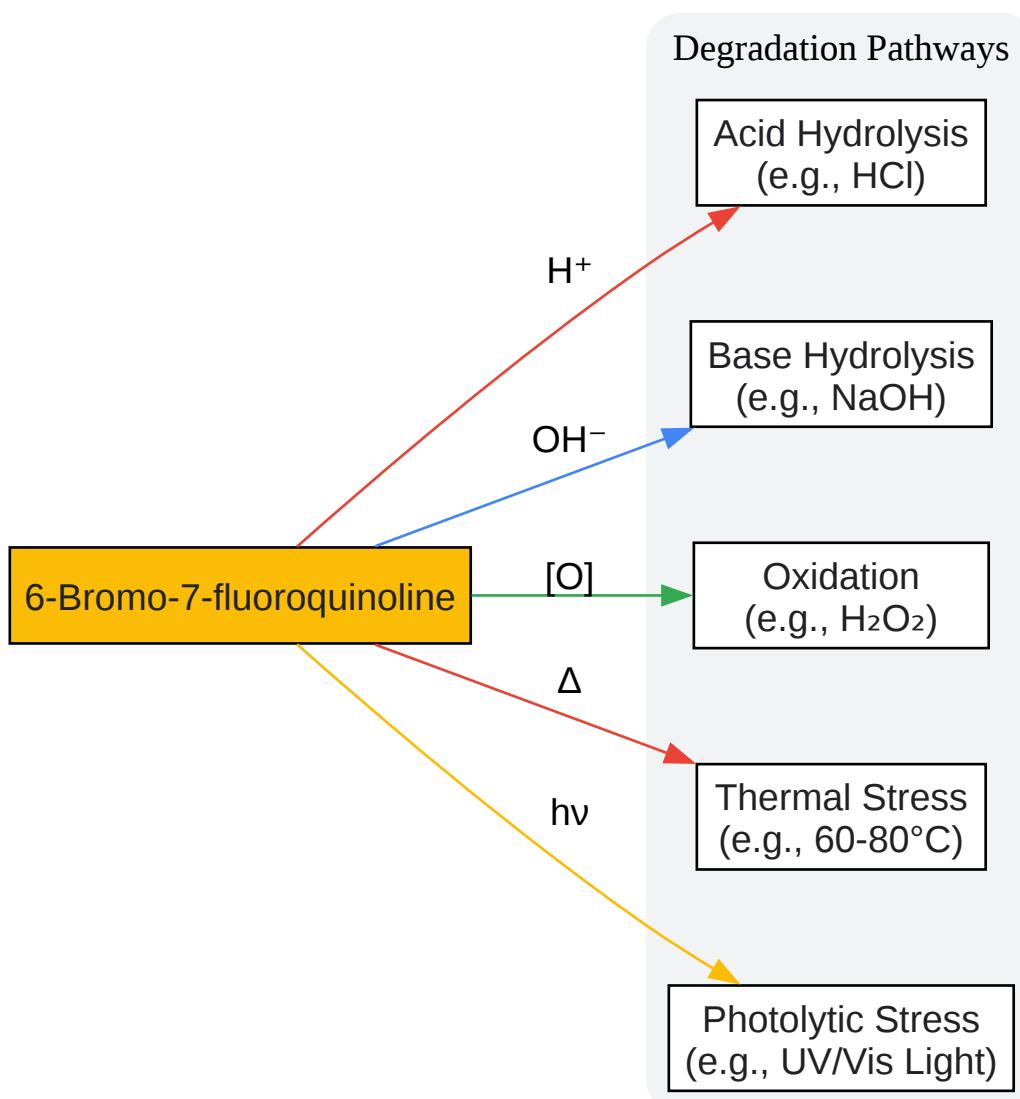
Caption: Workflow for Equilibrium Solubility Determination.

Table 2: Solubility Data Recording Template

Solvent	Dielectric Constant	Polarity	Temperature (°C)	Experimental Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	46.7	Polar Aprotic	25	
N,N-Dimethylformamide (DMF)	36.7	Polar Aprotic	25	
Acetonitrile (ACN)	37.5	Polar Aprotic	25	
Methanol (MeOH)	32.7	Polar Protic	25	
Ethanol (EtOH)	24.5	Polar Protic	25	
Dichloromethane (DCM)	9.1	Nonpolar	25	
Water	80.1	Polar Protic	25	
PBS (pH 7.4)	~79	Polar Protic	25	

Chemical Stability Profile: Forced Degradation Studies

Forced degradation studies are essential to identify a compound's likely degradation pathways and to develop stability-indicating analytical methods. These studies expose the drug substance to stress conditions more severe than accelerated stability testing, as outlined in ICH guidelines. For quinoline compounds, degradation can be influenced by pH, temperature, light, and oxidative stress.^[7]



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Caption: Common Degradation Pathways for Quinolines.

Experimental Protocol: Forced Degradation Study

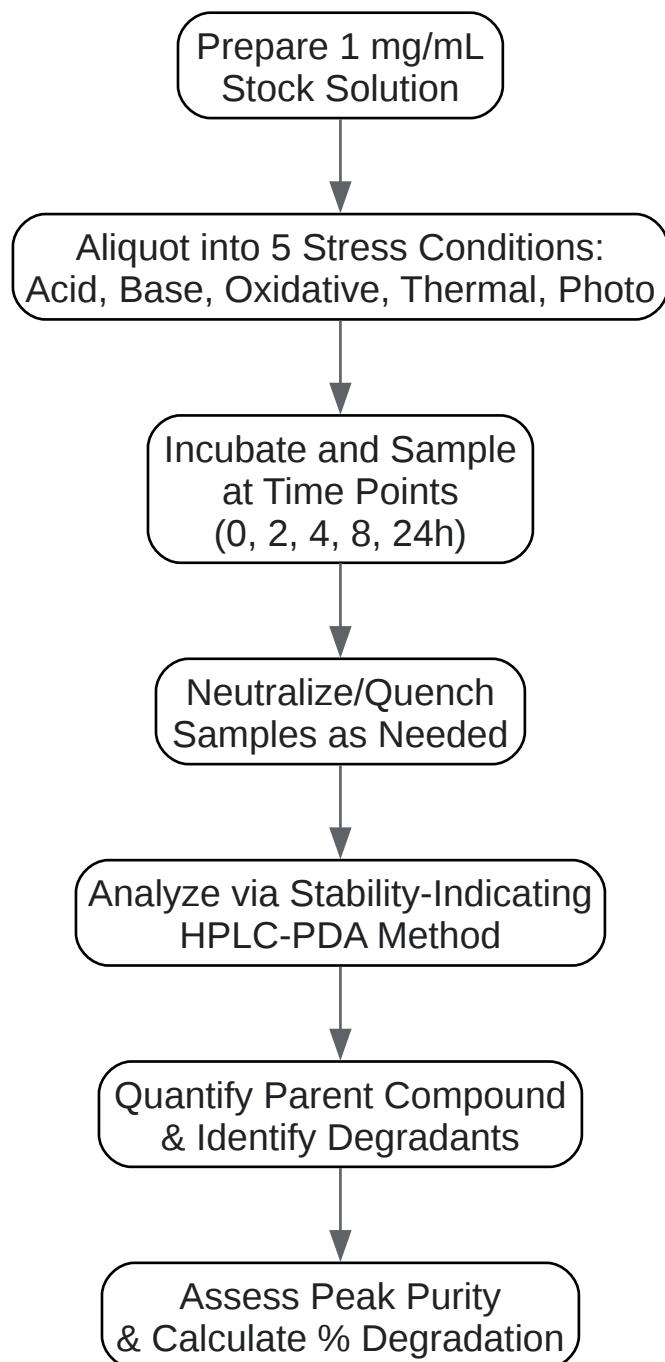
This protocol provides a framework for investigating the stability of **6-Bromo-7-fluoroquinoline** under various stress conditions.

Methodology:

- Stock Solution Preparation: Prepare a stock solution of **6-Bromo-7-fluoroquinoline** in a suitable solvent (e.g., acetonitrile or an acetonitrile/water mixture) at a known concentration

(e.g., 1 mg/mL).[\[7\]](#)

- Application of Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) to accelerate degradation.[\[7\]](#)
 - Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Use the same incubation procedure as for acid hydrolysis.[\[7\]](#)
 - Oxidative Degradation: Mix the stock solution with a solution of 3-6% hydrogen peroxide. Keep the mixture at room temperature.[\[7\]](#)
 - Thermal Degradation: Place the stock solution (in a sealed vial) in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). For solid-state thermal stress, place the neat powder in the oven.[\[7\]](#)
 - Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil to shield it from light.
- Time-Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).[\[7\]](#)
- Sample Quenching/Neutralization:
 - For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to prevent damage to the analytical column.[\[7\]](#)
 - Other reactions may not require quenching if immediately analyzed.
- Analysis: Analyze the samples using a validated, stability-indicating HPLC method, typically with a photodiode array (PDA) detector. This method must be able to resolve the parent compound from all significant degradation products.[\[7\]](#)
- Data Evaluation: Calculate the percentage of degradation for the parent compound at each time point. The PDA detector can be used for peak purity analysis to ensure the parent peak is not co-eluting with any degradants.



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Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion

While specific, publicly available data on the solubility and stability of **6-Bromo-7-fluoroquinoline** is limited, a robust characterization can be achieved through systematic

experimental work. The protocols outlined in this guide provide a validated framework for determining its solubility in a range of pharmaceutically relevant solvents and for understanding its degradation profile under ICH-recommended stress conditions. The structural characteristics of the molecule—a weakly basic quinoline core with lipophilic halogen substituents—suggest moderate solubility in organic solvents and potential susceptibility to hydrolytic and photolytic degradation. Generating this empirical data is a critical step in the early-stage development process, enabling informed decisions in formulation, analytical method development, and overall project progression.

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